![molecular formula C22H22N2O6S B4591812 METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4591812.png)
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
説明
METHYL 2-(2,5-DIMETHYLFURAN-3-AMIDO)-5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C22H22N2O6S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-[(2,5-dimethyl-3-furoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is 442.11985760 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemical Synthesis
The study of photochemical reactions provides insights into the synthesis of complex molecules. For instance, the photochemical preparation of 2-dimethylaminophenyl heterocycles from the photolysis of certain precursors in the presence of furan and thiophene derivatives highlights a method to achieve arylated heterocycles with high regio- and chemoselectivity. This process, rationalized through the heterolytic cleavage of a C–Cl bond in the triplet state of an aniline derivative, showcases the potential for synthesizing structurally related compounds (B. Guizzardi et al., 2000).
Synthesis of Tetrasubstituted Thiophenes
A one-pot synthesis approach has been reported for the efficient and economical synthesis of tetrasubstituted thiophenes, using a ring-opening strategy of certain pyranocarboxylates by alkoxide ions. This method emphasizes a multicomponent protocol that yields high selectivity and efficiency, illustrating the compound's utility in constructing thiophene derivatives with potential applications in material science and organic electronics ([S. Sahu et al., 2015](https://consensus.app/papers/synthesis-tetrasubstituted-thiophenes-annulation-sahu/1c8a57d27d3153b6966d0d205521405b/?utm_source=chatgpt)).
Hemoglobin Oxygen Affinity Modulation
Research into allosteric modifiers of hemoglobin has identified compounds that can decrease the oxygen affinity of human hemoglobin A. This includes derivatives with structural similarities to the compound , highlighting their potential in clinical or biological areas that could benefit from modulated oxygen delivery. Such studies suggest the relevance of these compounds in therapeutic applications, including ischemia, stroke, and tumor radiotherapy (R. Randad et al., 1991).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines, synthesized from related precursor molecules, have shown pronounced anti-proliferative activity against protozoal infections. This demonstrates the potential of structurally related compounds in developing new treatments for diseases caused by protozoal pathogens, indicating the broad spectrum of biological activities that such molecules can exhibit (Mohamed A. Ismail et al., 2004).
特性
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-11-10-14(13(3)30-11)19(25)24-21-17(22(27)29-5)12(2)18(31-21)20(26)23-15-8-6-7-9-16(15)28-4/h6-10H,1-5H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTXBTVXRWMCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4591735.png)
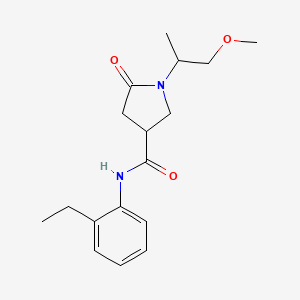
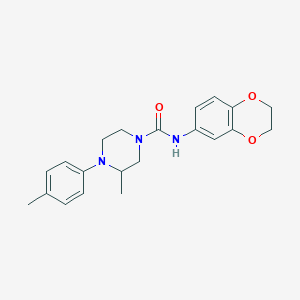
METHANONE](/img/structure/B4591743.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4591749.png)
![2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE](/img/structure/B4591755.png)
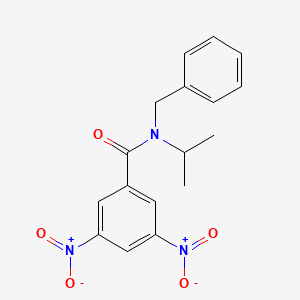
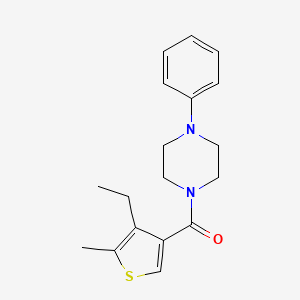
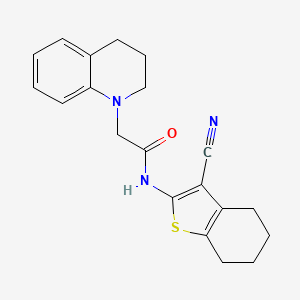
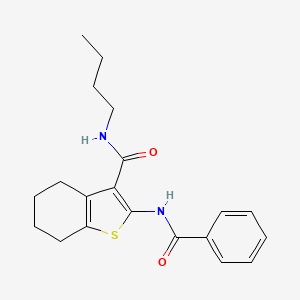
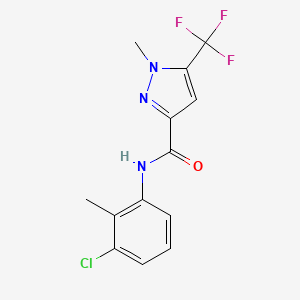
![3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid](/img/structure/B4591827.png)
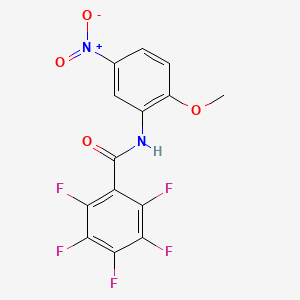
![4-CYCLOPROPYL-5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4591830.png)
